![molecular formula C25H27FN2O5S B2516148 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide CAS No. 451482-72-7](/img/structure/B2516148.png)
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide, also known as 'Compound X', is a novel chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, which makes it a promising candidate for a wide range of applications in various fields of research.
Wirkmechanismus
The mechanism of action of Compound X involves the inhibition of a specific enzyme, which is involved in various cellular processes. This enzyme plays a crucial role in the regulation of cell growth, differentiation, and survival, making it an attractive target for the development of new drugs. By inhibiting this enzyme, Compound X can disrupt the cellular processes involved in various diseases, leading to their potential treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound X are still being studied. However, it has been found to have potent anti-cancer effects in various cancer cell lines. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Further studies are needed to understand the full range of biochemical and physiological effects of Compound X.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for lab experiments. It is a potent inhibitor of a specific enzyme, which makes it an attractive candidate for the development of new drugs. It has also been found to have low toxicity, making it safe for use in various experiments. However, there are some limitations to the use of Compound X in lab experiments. Its synthesis process is complex and time-consuming, which can limit its availability. It also has limited solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Compound X. One potential area of research is the development of new drugs based on its structure. Another area of research is the study of its potential applications in various diseases. Further studies are also needed to understand the full range of biochemical and physiological effects of Compound X. Additionally, research is needed to optimize its synthesis process to improve its availability and purity.
Conclusion:
Compound X is a novel chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, which makes it a promising candidate for the development of new drugs for the treatment of various diseases. Its synthesis process is complex, but it has several advantages for lab experiments. Further research is needed to understand its full range of biochemical and physiological effects and to optimize its synthesis process.
Synthesemethoden
The synthesis of Compound X involves several steps, starting with the reaction of 4-ethylphenylamine with 2-fluorobenzoyl chloride to form an amide intermediate. This intermediate is then reacted with 3,4-dimethoxyphenethylamine and sulfuryl chloride to yield Compound X. The overall yield of the synthesis process is around 30%, and the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of a specific enzyme, which makes it a promising candidate for the development of new drugs for the treatment of various diseases. Some of the areas of research where Compound X has shown promising results include cancer research, neuroscience, and cardiovascular research.
Eigenschaften
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O5S/c1-4-17-5-8-19(9-6-17)28-25(29)21-16-20(10-11-22(21)26)34(30,31)27-14-13-18-7-12-23(32-2)24(15-18)33-3/h5-12,15-16,27H,4,13-14H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGDJJKEBOPQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.